molecular formula C6H11NO3 B2666830 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid CAS No. 85310-56-1

2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid

Cat. No.: B2666830
CAS No.: 85310-56-1
M. Wt: 145.158
InChI Key: SVVJSLPGDIZWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid is an organic compound that features a pyrrolidine ring attached to a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid typically involves the reaction of pyrrolidine derivatives with glyoxylic acid. One common method includes the condensation of pyrrolidine with glyoxylic acid under controlled conditions to yield the desired product. The reaction is usually carried out in an aqueous medium at a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products

    Oxidation: Formation of 2-oxo-2-(pyrrolidin-3-yl)acetic acid.

    Reduction: Formation of 2-hydroxy-2-(pyrrolidin-3-yl)ethanol.

    Substitution: Formation of halogenated derivatives such as 2-hydroxy-2-(3-bromopyrrolidin-3-yl)acetic acid.

Scientific Research Applications

2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity and influencing various biochemical processes. The hydroxy and carboxylic acid groups play a crucial role in these interactions, facilitating binding to active sites and altering enzyme function.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-(pyridin-3-yl)acetic acid: Similar structure but with a pyridine ring instead of a pyrrolidine ring.

    2-Hydroxy-2-(pyrrolidin-2-yl)acetic acid: Similar structure but with the hydroxy group attached to the second position of the pyrrolidine ring.

Uniqueness

2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid is unique due to the specific positioning of the hydroxy and carboxylic acid groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-hydroxy-2-pyrrolidin-3-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-5(6(9)10)4-1-2-7-3-4/h4-5,7-8H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVJSLPGDIZWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.